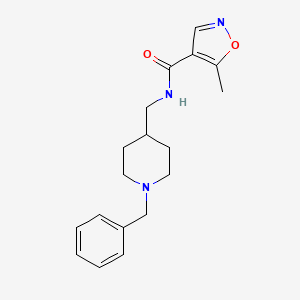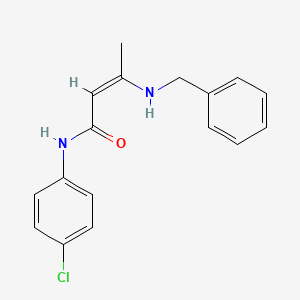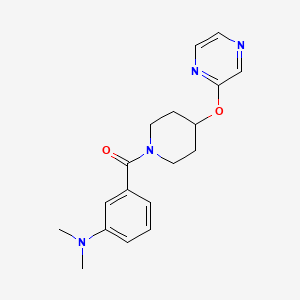![molecular formula C23H24N4O4S B2836325 1-[6-({2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide CAS No. 1112430-76-8](/img/structure/B2836325.png)
1-[6-({2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key functional groups, including a pyridazin-3-yl ring, a propylpiperidine-4-carboxamide group, and a 2-fluoro-4-methylphenylamino group. The exact spatial arrangement of these groups would depend on the specific synthetic steps used to create the compound .Chemical Reactions Analysis
As for the chemical reactions involving this compound, it’s difficult to predict without more specific information. The reactivity of the compound would likely be influenced by the presence of the various functional groups and the overall molecular structure .Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Compounds with related structures have been evaluated for their potential as enzyme inhibitors and anticancer agents. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds, due to their excellent in vivo efficacy and favorable pharmacokinetic profiles, have been advanced into clinical trials, highlighting their significance in cancer therapy and the potential for related compounds to serve similar roles (Schroeder et al., 2009).
Antibacterial Applications
Derivatives of structurally related compounds have also been shown to possess antibacterial properties. Research has identified compounds with amino and hydroxy-substituted cyclic amino groups that demonstrated superior activity compared to standard treatments in certain cases, pointing to the potential of related compounds in combating bacterial infections (Egawa et al., 1984).
Herbicidal and Agricultural Applications
The inhibition of carotenoid synthesis by compounds such as fluridone and norflurazon suggests potential applications in agriculture as herbicides. These compounds cause the accumulation of colorless carotenoid precursors, disrupting plant growth and development, which could inform the use of related compounds in managing unwanted vegetation or studying plant physiology (Bartels & Watson, 1978).
Synthesis of Novel Compounds with Potential Biological Activities
Research into the water-mediated synthesis of related compounds has explored their potential in non-linear optical (NLO) properties and as anticancer agents through tubulin inhibition. This suggests that compounds with similar structures could be valuable in developing new materials with unique optical properties or as novel therapeutic agents (Jayarajan et al., 2019).
Antimicrobial and Antiviral Research
Novel derivatives of thienopyrimidine carboxamides have been synthesized with significant antimicrobial activity, highlighting the broad spectrum of biological applications for such compounds and suggesting potential antimicrobial or antiviral applications for "1-[6-({2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide" (Kolisnyk et al., 2015).
Mechanism of Action
The mechanism of action of this compound is not clear from the available information. It could potentially interact with various biological targets depending on its structure and properties.
Safety and Hazards
properties
IUPAC Name |
2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-5-27-22(29)21-20(17-12-16(31-4)9-10-18(17)26(21)2)25-23(27)32-13-19(28)24-14-7-6-8-15(11-14)30-3/h6-12H,5,13H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZREAQLTWNACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole](/img/structure/B2836242.png)
![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2836243.png)
![2-[1-(2-Ethenylsulfonylethyl)piperidin-2-yl]-5-fluoropyridine](/img/structure/B2836244.png)


![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2836249.png)
![1-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2836252.png)
![2-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2836254.png)

![(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2836260.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2836262.png)
![N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836263.png)
